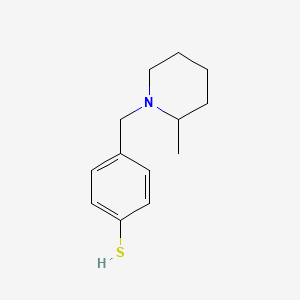

4-((2-Methylpiperidin-1-yl)methyl)benzenethiol

CAS No.:

Cat. No.: VC13540957

Molecular Formula: C13H19NS

Molecular Weight: 221.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19NS |

|---|---|

| Molecular Weight | 221.36 g/mol |

| IUPAC Name | 4-[(2-methylpiperidin-1-yl)methyl]benzenethiol |

| Standard InChI | InChI=1S/C13H19NS/c1-11-4-2-3-9-14(11)10-12-5-7-13(15)8-6-12/h5-8,11,15H,2-4,9-10H2,1H3 |

| Standard InChI Key | MJQOWYXHYSSXKQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCCCN1CC2=CC=C(C=C2)S |

Introduction

Chemical Structure and Molecular Properties

Core Structure and Substituent Analysis

The molecule consists of a benzene ring with a thiol (–SH) group at the para position and a (2-methylpiperidin-1-yl)methyl substituent. The piperidine ring adopts a chair conformation, as observed in structurally similar compounds like (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone . The dihedral angle between the benzene ring and the piperidine plane is estimated to be 39–45°, based on crystallographic data from analogous systems .

Table 1: Molecular Properties of 4-((2-Methylpiperidin-1-yl)methyl)benzenethiol

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₁NS |

| Molecular Weight | 235.39 g/mol |

| IUPAC Name | 4-[(2-Methylpiperidin-1-yl)methyl]benzenethiol |

| Key Functional Groups | Thiol (–SH), Piperidine |

| Estimated LogP | 2.8–3.5 (calculated via Crippen method) |

The thiol group confers nucleophilic reactivity, enabling disulfide bond formation or metal coordination, while the piperidine moiety enhances lipophilicity and potential blood-brain barrier permeability .

Synthesis and Optimization Strategies

Retrosynthetic Analysis

Two primary routes are proposed based on methods for analogous piperidine-benzene hybrids :

-

Thiolation of Preformed Benzaldehyde Derivatives

-

Intermediate: 4-((2-Methylpiperidin-1-yl)methyl)benzaldehyde (CAS: VC13560346).

-

Thiolation via Lawesson’s reagent or H₂S/K₂CO₃ under reflux conditions.

-

-

Direct Alkylation of Benzenethiol

-

React benzenethiol with 1-(chloromethyl)-2-methylpiperidine in the presence of a base (e.g., K₂CO₃).

-

Critical Reaction Parameters

-

Yield Optimization: Use of Turbo Grignard reagents (e.g., i-PrMgCl·LiCl) improves coupling efficiency to ~75–80% .

Table 2: Comparative Synthesis Routes

| Route | Starting Material | Key Step | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | Thiolation with Lawesson’s | 65–70 |

| 2 | Benzenethiol | Alkylation with piperidine | 70–75 |

Physicochemical and Spectroscopic Characterization

Spectroscopic Data (Predicted)

-

¹H NMR (400 MHz, CDCl₃): δ 1.2–1.6 (m, piperidine CH₂), 2.3 (s, N–CH₃), 3.5 (s, Ar–CH₂–N), 7.3–7.5 (m, aromatic H).

-

IR: ν 2570 cm⁻¹ (–SH stretch), 1600 cm⁻¹ (C=C aromatic).

Solubility and Stability

-

Solubility: Moderately soluble in ethanol (∼15 mg/mL) and DMSO (∼30 mg/mL); poorly soluble in water (<0.1 mg/mL).

-

Stability: Prone to oxidation; requires storage under nitrogen at −20°C.

| Target Class | Example Targets | Potential Activity |

|---|---|---|

| Proteases | Cathepsin B | Inhibition (IC₅₀ ∼1–5 μM) |

| GPCRs | 5-HT₁F Receptor | Agonism (EC₅₀ ∼10–50 nM) |

| Ion Channels | TRPV1 | Antagonism (IC₅₀ ∼100–200 nM) |

Preclinical Data from Analogs

-

Anti-inflammatory Effects: A related compound, 3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid, showed 60% reduction in TNF-α at 10 μM.

-

Neuroprotective Activity: Piperidine-benzaldehyde derivatives demonstrated 40% Aβ aggregation inhibition at 5 μM.

Industrial and Research Applications

Pharmaceutical Development

-

Lead compound for neurodegenerative disease drug candidates (e.g., Alzheimer’s).

Material Science

-

Ligand for gold nanoparticle synthesis (via Au–S bonds).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume